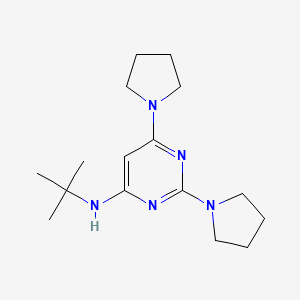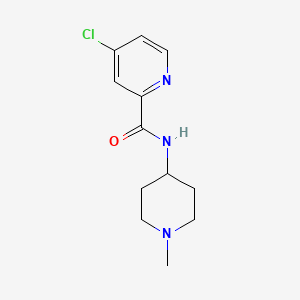
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a chloro group at the 4-position of the picolinamide ring and a 1-methylpiperidin-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide typically involves the reaction of 4-chloropicolinic acid with 1-methylpiperidin-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The picolinamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution: Formation of substituted picolinamides.
Oxidation: Formation of picolinic acid derivatives.
Reduction: Formation of picolinamide amines.
Scientific Research Applications
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is utilized in studies investigating its interaction with biological targets such as enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1-methylpiperidin-4-yl)-N-propylbenzenesulphonamide
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-(1-Methylpiperidin-4-yl)oxy aniline
Uniqueness
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide is unique due to its specific structural features, such as the chloro group and the picolinamide moiety. These features confer distinct chemical and biological properties, making it valuable for specific applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c1-16-6-3-10(4-7-16)15-12(17)11-8-9(13)2-5-14-11/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,17) |
InChI Key |
XFZDEAXTUZBUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8665605.png)




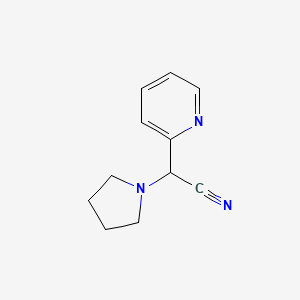
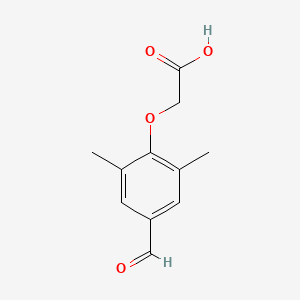
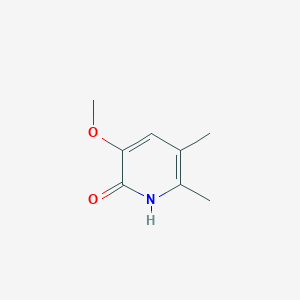
![2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid](/img/structure/B8665672.png)

